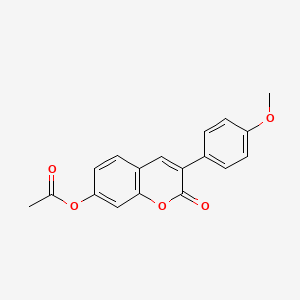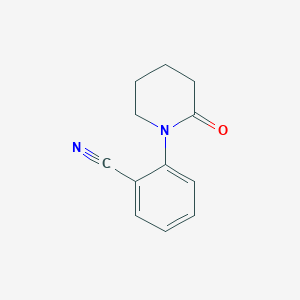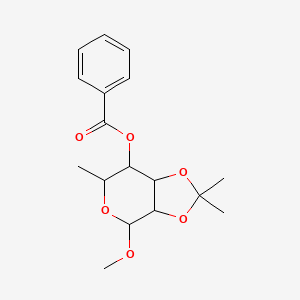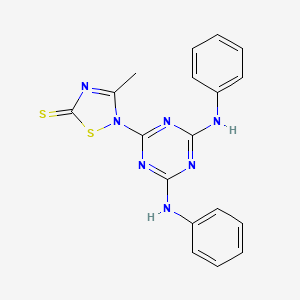
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone
説明
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that has been studied extensively for its potential therapeutic applications. MNPA belongs to the class of arylaminoalcohol derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
科学的研究の応用
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been studied extensively for its anti-inflammatory and analgesic effects. In animal models, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to reduce pain and inflammation, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to exhibit antitumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is not fully understood, but it is believed to act through multiple pathways. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to exhibit a range of biochemical and physiological effects. In animal models, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to reduce pain and inflammation, as well as to inhibit tumor growth. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Furthermore, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One advantage of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is its high yield and purity, which makes it easy to synthesize and analyze. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to exhibit a range of biological activities, making it a versatile compound for research. However, one limitation of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is not fully understood, which can make it challenging to design experiments to test its effects.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone. One area of interest is the development of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone and its potential therapeutic applications. 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further research in this area is warranted. Finally, 1-(4-methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors, making it a potential candidate for the treatment of cancer.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-29-23-12-9-19(10-13-23)25(28)16-24(21-7-4-14-26-17-21)27-22-11-8-18-5-2-3-6-20(18)15-22/h2-15,17,24,27H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVQHWKCFFWBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorobenzyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3745338.png)

![4-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)
![N-(4-fluorophenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745354.png)


![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)


![9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B3745402.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3745409.png)
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-tetrazole](/img/structure/B3745421.png)
![4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B3745429.png)
![2-[1-(phenylacetyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B3745434.png)